molecular formula C15H11Cl3N2O2 B1350860 2,4-DICHLORO-N'-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

2,4-DICHLORO-N'-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE

Katalognummer: B1350860
Molekulargewicht: 357.6 g/mol
InChI-Schlüssel: XIRVHSUZWFUNSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide is a synthetic organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of multiple chlorine atoms and a methoxy group, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with 3-chloro-4-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-dichlorobenzohydrazide
  • 3-chloro-4-methoxybenzaldehyde
  • 2,4-dichloroaniline

Uniqueness

2,4-dichloro-N’-[(3-chloro-4-methoxyphenyl)methylene]benzenecarbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C15H11Cl3N2O2

Molekulargewicht

357.6 g/mol

IUPAC-Name

2,4-dichloro-N-[(3-chloro-4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H11Cl3N2O2/c1-22-14-5-2-9(6-13(14)18)8-19-20-15(21)11-4-3-10(16)7-12(11)17/h2-8H,1H3,(H,20,21)

InChI-Schlüssel

XIRVHSUZWFUNSJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.